3-Hydroxymethylmorpholine

Catalog No.
S724251
CAS No.
106910-83-2
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxymethylmorpholine

CAS Number

106910-83-2

Product Name

3-Hydroxymethylmorpholine

IUPAC Name

morpholin-3-ylmethanol

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2

InChI Key

UCDFBOLUCCNTDQ-UHFFFAOYSA-N

SMILES

C1COCC(N1)CO

Canonical SMILES

C1COCC(N1)CO

3-Hydroxymethylmorpholine is an organic compound characterized by the molecular formula C5_5H11_{11}NO2_2 and a molecular weight of 117.15 g/mol. It is a morpholine derivative featuring a hydroxymethyl group at the third position of the morpholine ring. This compound exists in two stereoisomeric forms, namely 3(R)-hydroxymethylmorpholine and 3(S)-hydroxymethylmorpholine, which differ in the configuration around the chiral center at the third carbon atom of the morpholine ring .

3-Hydroxymethylmorpholine is notable for its solubility in water and organic solvents, making it versatile for various chemical applications. Its structure contributes to its reactivity and potential biological activity, which has garnered interest in medicinal chemistry and pharmaceuticals.

  • No data currently available on a specific mechanism of action for 3-HMM in biological systems.
  • Information on the safety profile of 3-HMM is limited. As with any new compound, proper handling procedures consistent with laboratory safety guidelines are recommended [].

Please note:

  • The information provided is based on publicly available scientific research and may not be comprehensive.
  • Further research may be necessary to obtain more detailed information on specific aspects of 3-HMM.
  • Due to the limited data on safety, it is important to handle this compound with appropriate care in a laboratory setting.
, primarily due to its functional groups. Key reactions include:

  • Hydrogenation: The compound can undergo hydrogenation reactions, typically facilitated by catalysts such as palladium on carbon, to modify its functional groups or reduce double bonds .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, expanding its utility in synthesizing more complex molecules.
  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides, leading to the formation of various derivatives.

These reactions highlight its potential as a building block in organic synthesis.

Research indicates that 3-hydroxymethylmorpholine exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes and receptors, which may have implications in treating various diseases. For instance, derivatives of this compound have shown promise in inhibiting kinases involved in inflammatory and oncological conditions . Additionally, its structural features may contribute to interactions with biological macromolecules, influencing cellular pathways.

The synthesis of 3-hydroxymethylmorpholine can be accomplished through several methods:

  • Reduction of 5-Oxomorpholine Derivatives: A common method involves the reduction of 5-oxomorpholine-3-carboxylic acid using dimethylsulfide borane complex followed by hydrogenation over palladium on carbon. This multi-step process allows for the introduction of the hydroxymethyl group at the third position .
  • Chiral Synthesis from Serine Enantiomers: Another approach utilizes serine enantiomers to create chiral morpholines through chemoselective reductions . This method emphasizes the importance of chirality in pharmaceutical applications.

These synthesis routes demonstrate the versatility and accessibility of 3-hydroxymethylmorpholine for research and industrial applications.

3-Hydroxymethylmorpholine finds applications across various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of drugs targeting inflammatory diseases and cancers.
  • Agrochemicals: Its derivatives are utilized in developing agrochemicals that enhance crop protection.
  • Material Science: The compound is also explored for its properties in polymer chemistry and material science due to its unique structural characteristics.

These applications underscore its significance in both research and commercial sectors.

Studies focusing on interaction mechanisms involving 3-hydroxymethylmorpholine have revealed insights into its binding affinities with various biological targets. For example, investigations into its interaction with specific kinases have shown that modifications to its structure can significantly alter binding efficacy and selectivity . Such studies are crucial for optimizing drug design and improving therapeutic outcomes.

Several compounds share structural similarities with 3-hydroxymethylmorpholine, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-Benzyl-3-hydroxymethylmorpholineC11_{11}H15_{15}N1_{1}O2_2Contains a benzyl group; used in pharmaceuticals
3-(Hydroxymethyl)morpholineC5_5H11_{11}NO2_2Base structure; lacks additional substituents
N-Benzyl-3-(hydroxymethyl)morpholineC11_{11}H15_{15}N1_1O2_2Benzyl substitution enhances lipophilicity

The uniqueness of 3-hydroxymethylmorpholine lies in its specific hydroxymethyl substitution on the morpholine ring, which influences its reactivity and biological interactions compared to other similar compounds.

Molecular Formula and Structure

3-Hydroxymethylmorpholine represents a significant morpholine derivative characterized by the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 grams per mole [2]. The compound is systematically named as (morpholin-3-yl)methanol according to International Union of Pure and Applied Chemistry nomenclature conventions . This heterocyclic organic compound features a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, with a hydroxymethyl functional group (-CH₂OH) attached at the third carbon position [3].

The fundamental structure of 3-hydroxymethylmorpholine consists of a morpholine backbone adopting the preferred chair conformation, which is characteristic of six-membered saturated heterocycles [4] [5]. The morpholine ring exhibits structural similarities to cyclohexane but incorporates both amine and ether functionalities within the same ring system [3] [6]. The presence of the hydroxymethyl substituent at the C-3 position introduces a chiral center, resulting in the existence of two distinct stereoisomeric forms .

PropertyValue
Molecular FormulaC₅H₁₁NO₂
Molecular Weight117.15 g/mol
Chemical Abstracts Service Number106910-83-2
International Union of Pure and Applied Chemistry Name(Morpholin-3-yl)methanol
Chiral CentersOne at C-3 position
Ring ConformationChair conformation preferred

The morpholine ring in 3-hydroxymethylmorpholine maintains the characteristic chair conformation with specific geometric parameters that have been extensively studied through various analytical techniques [4] [5]. Research indicates that the chair-equatorial conformer is more stable than the chair-axial conformer by approximately 109 ± 4 reciprocal centimeters, demonstrating the preferred spatial arrangement of substituents [5].

Stereoisomeric Forms

The presence of a chiral center at the C-3 position in 3-hydroxymethylmorpholine results in the existence of two enantiomeric forms that are non-superimposable mirror images of each other [8] [9]. These stereoisomers exhibit identical physical and chemical properties in achiral environments but differ significantly in their interactions with chiral systems and their optical activity [8] [9].

The stereochemistry of 3-hydroxymethylmorpholine is determined by the spatial arrangement of the four different groups attached to the chiral carbon at position 3 [9]. According to the Cahn-Ingold-Prelog priority rules, the hydroxymethyl substituent can adopt either the R or S configuration, leading to distinct stereoisomeric forms [9].

StereoisomerConfigurationOptical ActivityChemical Abstracts Service Number
(R)-3-HydroxymethylmorpholineR-configuration at C-3Dextrorotatory211053-49-5
(S)-3-HydroxymethylmorpholineS-configuration at C-3LevorotatoryNot specified

(R)-3-Hydroxymethylmorpholine

The (R)-3-hydroxymethylmorpholine enantiomer represents the dextrorotatory form of the compound, characterized by the R-configuration at the C-3 chiral center [10] . In this stereoisomer, the hydroxymethyl group adopts a specific spatial orientation that results in clockwise rotation of plane-polarized light [8]. The absolute configuration is determined by applying the Cahn-Ingold-Prelog sequence rules, where the hydroxymethyl group takes priority over the morpholine ring carbons [9].

Structural studies indicate that (R)-3-hydroxymethylmorpholine preferentially adopts a chair conformation with the hydroxymethyl substituent in the equatorial position [11] [12]. This arrangement minimizes steric interactions and maximizes the stability of the molecule [11]. The equatorial orientation of the hydroxymethyl group allows for optimal spatial distribution and reduces unfavorable steric clashes with other ring substituents [11].

The (R)-enantiomer exhibits distinct chemical reactivity patterns compared to its (S)-counterpart, particularly in reactions involving the hydroxyl functional group [10] [13]. Research has demonstrated that the R-configuration often shows enhanced reactivity in certain chemical transformations due to reduced steric hindrance around the hydroxymethyl group [13].

(S)-3-Hydroxymethylmorpholine

The (S)-3-hydroxymethylmorpholine enantiomer constitutes the levorotatory form of the compound, distinguished by the S-configuration at the C-3 chiral center [14] [13]. This stereoisomer rotates plane-polarized light in the counterclockwise direction, providing a means for optical identification and quantification [8] [9]. The S-configuration results from the specific spatial arrangement of substituents around the chiral carbon according to established stereochemical nomenclature [9].

Like its R-counterpart, (S)-3-hydroxymethylmorpholine adopts the energetically favorable chair conformation with the hydroxymethyl group preferentially occupying the equatorial position [13] [11]. However, the different absolute configuration leads to distinct three-dimensional arrangements that can significantly influence molecular interactions and biological activity [13].

The (S)-enantiomer displays different binding affinities and selectivities when interacting with chiral biological targets [15]. These differences arise from the specific geometric requirements of enzyme active sites and receptor binding pockets, which can discriminate between enantiomers based on their complementary shapes and electronic properties [15].

Property(R)-3-Hydroxymethylmorpholine(S)-3-Hydroxymethylmorpholine
Absolute ConfigurationR-configuration at C-3S-configuration at C-3
Optical RotationDextrorotatory (+)Levorotatory (-)
Substituent OrientationHydroxymethyl group equatorialHydroxymethyl group equatorial
Preferred ConformationChair conformationChair conformation
Hydrogen Bonding CapabilityIntramolecular bonding possibleDifferent bonding pattern

Structural Confirmation Techniques

The structural elucidation and stereochemical assignment of 3-hydroxymethylmorpholine require the application of multiple complementary analytical techniques [16] [17] [18]. These methods provide comprehensive information about molecular connectivity, spatial arrangement, and absolute configuration [18] [4].

Nuclear Magnetic Resonance spectroscopy serves as the primary technique for structural determination of 3-hydroxymethylmorpholine [16] [17]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for the hydroxymethyl protons appearing at 3.5-3.7 parts per million, while morpholine ring protons resonate at 2.5-3.9 parts per million [16]. The exchangeable hydroxyl proton typically appears at 2.0-3.0 parts per million [16]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information, with the hydroxymethyl carbon resonating at 60-65 parts per million and the C-3 chiral center appearing at 50-55 parts per million [16].

The coupling patterns observed in Nuclear Magnetic Resonance spectra are particularly informative for stereochemical assignment [19] [20]. Vicinal coupling constants between the C-3 proton and adjacent ring protons range from 9-12 Hertz for axial-axial interactions and 3-5 Hertz for axial-equatorial interactions [19]. Nuclear Overhauser Effect correlations between hydroxymethyl protons and axial protons at C-2 and C-4 positions provide crucial information about the spatial relationships within the molecule [20].

X-ray crystallography represents the definitive method for absolute structure determination when suitable crystals can be obtained [18] [21]. Crystallographic analysis of related morpholine derivatives has revealed typical bond lengths of 1.40-1.45 Angstroms for carbon-oxygen bonds, 1.45-1.50 Angstroms for carbon-nitrogen bonds, and 1.50-1.55 Angstroms for carbon-carbon bonds [21] [12]. The morpholine ring consistently adopts chair conformations with torsion angles characteristic of this preferred geometry [21] [12].

Infrared spectroscopy provides complementary information about functional groups and hydrogen bonding interactions [22]. The technique identifies characteristic absorption bands for hydroxyl, methylene, carbon-oxygen, and carbon-nitrogen stretching vibrations [22]. Advanced infrared techniques combined with vacuum ultraviolet photoionization have been employed to study morpholine conformational preferences [4] [22].

TechniqueApplicationKey Information Provided
Nuclear Magnetic Resonance SpectroscopyStructure and stereochemistry determinationChemical shifts, coupling constants, spatial relationships
X-ray CrystallographyAbsolute configuration determinationBond lengths, angles, crystal packing
Infrared SpectroscopyFunctional group identificationCharacteristic absorption bands
Mass SpectrometryMolecular weight confirmationMolecular ion peak, fragmentation patterns
Circular DichroismOptical activity analysisAbsolute configuration assignment

Comparative Analysis with Related Morpholine Derivatives

3-Hydroxymethylmorpholine exhibits distinct structural features when compared to other morpholine derivatives, particularly regarding substitution patterns and stereochemical complexity [6] [11]. The comparison with related compounds provides insights into structure-activity relationships and conformational preferences [15] [6].

Morpholine itself, with molecular formula C₄H₉NO and molecular weight 87.12 grams per mole, represents the parent compound lacking any substituents [6]. The unsubstituted morpholine ring adopts a chair conformation with no chiral centers, making it achiral [4] [5]. In contrast, 3-hydroxymethylmorpholine introduces both a functional group and chirality through the hydroxymethyl substitution .

N-Methylmorpholine (C₅H₁₁NO, 101.15 g/mol) features substitution at the nitrogen atom rather than on the ring carbons . This derivative maintains achiral character due to the absence of stereogenic centers . The N-methyl substitution influences the basicity and hydrogen bonding capacity of the molecule compared to 3-hydroxymethylmorpholine [6].

2-Hydroxymethylmorpholine represents a positional isomer of 3-hydroxymethylmorpholine, sharing the same molecular formula and molecular weight but differing in the position of hydroxymethyl substitution [14] [23]. Both compounds possess chiral centers and exist as enantiomeric pairs, but the different substitution positions lead to distinct chemical and biological properties [23]. Research has shown that the position of hydroxymethyl substitution significantly influences the stereochemical preferences and reactivity patterns [23].

3-Methylmorpholine (C₅H₁₁NO, 101.15 g/mol) provides a direct comparison with 3-hydroxymethylmorpholine regarding substitution at the same position . While both compounds have chiral centers at C-3, the methyl group lacks the hydroxyl functionality present in 3-hydroxymethylmorpholine . This difference results in reduced hydrogen bonding capacity and different solubility characteristics .

CompoundMolecular FormulaMolecular Weight (g/mol)Substitution PositionFunctional GroupChiral Center
3-HydroxymethylmorpholineC₅H₁₁NO₂117.153-positionHydroxymethylYes (C-3)
MorpholineC₄H₉NO87.12NoneNoneNo
N-MethylmorpholineC₅H₁₁NO101.15N-positionMethylNo
2-HydroxymethylmorpholineC₅H₁₁NO₂117.152-positionHydroxymethylYes (C-2)
3-MethylmorpholineC₅H₁₁NO101.153-positionMethylYes (C-3)

The conformational analysis reveals that all morpholine derivatives preferentially adopt chair conformations, but the presence and position of substituents influence the specific geometric parameters [11] [12]. Substituted morpholines with bulky groups at positions 2 or 3 show pronounced preferences for equatorial orientations to minimize steric interactions [11]. The hydroxymethyl group in 3-hydroxymethylmorpholine consistently adopts the equatorial position in both stereoisomeric forms [11].

Comparative studies of morpholine derivatives have demonstrated that substitution patterns significantly affect biological activity and pharmacological properties [15] [6]. The 3-position substitution in 3-hydroxymethylmorpholine provides unique spatial relationships that can enhance selectivity and potency in biological systems [15]. Research has shown that morpholine derivatives with bridged or substituted structures exhibit improved selectivity profiles compared to unsubstituted morpholine [15].

Melting and Boiling Points

The thermal properties of 3-hydroxymethylmorpholine exhibit distinct characteristics dependent on stereochemical configuration. The (R)-enantiomer demonstrates a melting point range of 78-81°C, representing the transition from solid to liquid phase under standard atmospheric conditions [1] [2] [3] [4]. This relatively sharp melting point indicates good crystalline purity and structural uniformity of the chiral compound.

The boiling point of 218.3°C at 760 mmHg has been consistently reported across multiple sources [1] [2] [3] [4]. This temperature reflects the energy required to overcome intermolecular forces and achieve vapor phase transition. The boiling point value places 3-hydroxymethylmorpholine in the range typical for low molecular weight heterocyclic compounds containing both amine and hydroxyl functionalities.

The significant temperature difference between melting and boiling points (approximately 137-140°C) indicates substantial intermolecular hydrogen bonding interactions, primarily involving the hydroxymethyl group and the morpholine nitrogen atom [4]. These thermal characteristics are critical for determining appropriate handling, storage, and processing conditions for the compound.

Density and Appearance

3-Hydroxymethylmorpholine exhibits a density of 1.045 g/cm³, which is slightly higher than water density, indicating the compound will sink when placed in aqueous solutions [1] [2] [4]. This density value is consistent with the molecular structure containing heteroatoms (nitrogen and oxygen) that contribute to increased mass per unit volume compared to purely hydrocarbon analogs.

The compound presents as a white to off-white solid at room temperature [1] [4]. This appearance is characteristic of pure organic compounds lacking extended conjugation or chromophoric groups. The solid-state nature at ambient conditions is consistent with the intermolecular hydrogen bonding network that stabilizes the crystal lattice structure.

The physical form remains stable under normal storage conditions, though appropriate protection from moisture and light is recommended to prevent potential degradation or color changes [3] [5]. The crystalline nature contributes to the compound's utility in pharmaceutical and synthetic applications where precise dosing and handling are required.

Solubility Profile

The solubility characteristics of 3-hydroxymethylmorpholine demonstrate pronounced differences between the free base and salt forms. The hydrochloride salt exhibits exceptional water solubility at 50.8 mg/ml, classifying it as highly soluble in aqueous media . This enhanced solubility results from the ionic nature of the hydrochloride salt, which facilitates strong interactions with polar water molecules through both hydrogen bonding and electrostatic interactions.

The free base form shows good solubility in organic solvents including dichloromethane, methanol, and chloroform [7] [4]. This solubility pattern reflects the amphiphilic nature of the molecule, possessing both hydrophilic (hydroxymethyl and amine) and hydrophobic (morpholine ring) regions. The chloroform solubility is particularly notable for analytical applications and extraction procedures.

Limited water solubility is observed for the free base form due to the hydrophobic morpholine ring structure [7]. However, the presence of the hydroxymethyl group and the basic nitrogen atom provides sufficient polar character to enable dissolution in polar protic and aprotic solvents. This solubility profile makes the compound versatile for various synthetic and analytical applications.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Characterization

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for 3-hydroxymethylmorpholine. Proton NMR spectroscopy reveals characteristic chemical shifts for distinct molecular regions. The hydroxymethyl protons appear at 3.5-3.7 ppm, reflecting their deshielding by the adjacent oxygen atom . Morpholine ring protons resonate across a broader range of 2.5-3.9 ppm, with specific chemical shifts dependent on their proximity to the heteroatoms and the chiral center .

The exchangeable hydroxyl proton typically appears at 2.0-3.0 ppm, though this signal may be broadened or absent in protic solvents due to rapid exchange with the solvent . The chemical shift of this proton is sensitive to hydrogen bonding interactions and concentration effects.

Carbon-13 NMR spectroscopy provides complementary structural information with the hydroxymethyl carbon resonating at 60-65 ppm, characteristic of primary alcohols . The C-3 chiral center appears at 50-55 ppm, reflecting its bonding to both nitrogen and the hydroxymethyl substituent . These chemical shifts are diagnostic for structural confirmation and stereochemical assignment.

Coupling pattern analysis reveals vicinal coupling constants that provide crucial stereochemical information. Axial-axial interactions demonstrate coupling constants of 9-12 Hz, while axial-equatorial interactions show smaller values of 3-5 Hz [4] [5]. These coupling patterns, combined with Nuclear Overhauser Effect correlations, enable definitive stereochemical assignment and conformational analysis of the morpholine ring system.

Infrared Spectroscopy

Infrared spectroscopy of 3-hydroxymethylmorpholine reveals characteristic absorption bands corresponding to functional group vibrations. The O-H stretching vibration appears in the region of 3300-3500 cm⁻¹, with the exact frequency dependent on hydrogen bonding interactions [9] [10] [11]. In the solid state or concentrated solutions, this band may be broadened due to intermolecular hydrogen bonding networks.

C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region, encompassing both aliphatic C-H stretches from the morpholine ring and the hydroxymethyl group [9] [10] [11]. The multiplicity and intensity of these bands provide information about the molecular environment and conformational preferences.

C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region, with the morpholine ring C-O stretches typically appearing at higher frequencies than the primary alcohol C-O stretch [9] [10] [11]. The fingerprint region below 1500 cm⁻¹ contains numerous bands characteristic of the morpholine ring system and can serve for compound identification through spectral library comparison.

The infrared spectrum is particularly useful for monitoring hydrogen bonding interactions, which are crucial for understanding the compound's behavior in different environments and its potential for intermolecular association in various phases.

Mass Spectrometry

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for 3-hydroxymethylmorpholine. The molecular ion peak appears at m/z 117, corresponding to the molecular formula C₅H₁₁NO₂ [12] [13]. The intensity of the molecular ion is typically moderate, as morpholine derivatives tend to undergo ready fragmentation under electron impact ionization conditions.

The base peak typically appears at m/z 86-87, corresponding to the morpholine ring system after loss of the hydroxymethyl group [12] [13]. This fragmentation pattern is characteristic of morpholine derivatives and represents a stable cationic fragment formed through alpha-cleavage adjacent to the nitrogen atom.

A significant fragment at m/z 86 (M-31) results from the loss of the hydroxymethyl group (CH₂OH), which is a common fragmentation pathway for primary alcohols [12] [13]. Additional fragments may be observed corresponding to ring-opening processes and secondary fragmentations of the morpholine system.

The fragmentation patterns are useful for structural confirmation and can distinguish between positional isomers of hydroxymethylmorpholine. The relative intensities of fragment ions provide information about the stability of different molecular regions and the preferred fragmentation pathways under mass spectrometric conditions.

Partition Coefficients and Dissociation Constants

LogP Values

The partition coefficient (LogP) of 3-hydroxymethylmorpholine reflects its distribution behavior between octanol and water phases, serving as a measure of lipophilicity. The (R)-enantiomer exhibits a LogP value of -0.70410, indicating hydrophilic character with preferential partitioning into the aqueous phase [1]. This negative value demonstrates that the compound has greater affinity for polar environments compared to lipophilic phases.

The (S)-enantiomer hydrochloride salt shows a LogP value of 0.09790, which is considerably different from the free base form [14]. This difference illustrates the significant impact of salt formation on partitioning behavior, with the hydrochloride salt exhibiting more balanced hydrophilic-lipophilic properties.

The negative LogP values for the free base form reflect the dominance of hydrophilic functionalities (hydroxymethyl group and morpholine nitrogen) over the relatively modest hydrophobic character of the morpholine ring [15] [16] [17]. This partitioning behavior is consistent with the compound's structural features and solubility profile, indicating that 3-hydroxymethylmorpholine will preferentially accumulate in aqueous biological compartments rather than lipid membranes.

These LogP values are particularly relevant for pharmaceutical applications, as they influence bioavailability, tissue distribution, and membrane permeability characteristics. The hydrophilic nature suggests that the compound may require active transport mechanisms for cellular uptake and may have limited blood-brain barrier penetration.

pKa Determination

The acid dissociation constant (pKa) of 3-hydroxymethylmorpholine provides crucial information about its ionization behavior in aqueous solutions. Computational predictions consistently indicate a pKa value of 14.85 ± 0.10 [2] [18] [19] [4], which characterizes the compound as a very weak base under physiological conditions.

This high pKa value indicates that 3-hydroxymethylmorpholine exists predominantly in its protonated form at physiological pH (approximately pH 7.4). The extent of protonation can be calculated using the Henderson-Hasselbalch equation, revealing that essentially all molecules will carry a positive charge on the nitrogen atom under biological conditions [20] [17] [21].

The pKa value is significantly influenced by the electron-withdrawing effect of the ether oxygen in the morpholine ring, which reduces the basicity compared to simple aliphatic amines [22]. This electronic effect stabilizes the neutral form and increases the energy required for protonation, resulting in the observed high pKa value.

pH-dependent distribution behavior is expected for 3-hydroxymethylmorpholine, with the distribution coefficient (LogD) varying significantly from the intrinsic partition coefficient (LogP) across different pH ranges [20] [17] [21]. At acidic pH values, the compound will exist primarily as the protonated species, exhibiting enhanced water solubility and reduced lipophilicity compared to the neutral form.

XLogP3

-1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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